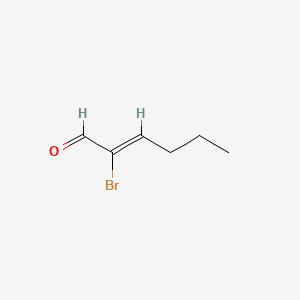

2-Bromo-2-hexenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-Bromohex-2-enal is an organic compound characterized by the presence of a bromine atom and an aldehyde group attached to a hexene chain. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, which indicates that the substituents on the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromohex-2-enal typically involves the bromination of hex-2-enal. One common method is the addition of bromine to hex-2-enal in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and ensure the formation of the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of (Z)-2-Bromohex-2-enal may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of catalysts and inhibitors can also be employed to favor the formation of the desired isomer.

Types of Reactions:

Oxidation: (Z)-2-Bromohex-2-enal can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of (Z)-2-Bromohex-2-enal can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

Substitution: The bromine atom in (Z)-2-Bromohex-2-enal can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in an aqueous solution.

Major Products:

Oxidation: Hex-2-enoic acid.

Reduction: (Z)-2-Bromohex-2-enol.

Substitution: (Z)-2-Hydroxyhex-2-enal.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-2-Bromohex-2-enal serves as a versatile intermediate for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.

Medicine: Research into (Z)-2-Bromohex-2-enal includes its potential use as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

Industry: In the chemical industry, (Z)-2-Bromohex-2-enal is utilized in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which (Z)-2-Bromohex-2-enal exerts its effects involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom and the aldehyde group. These functional groups facilitate various chemical transformations, making the compound reactive in both substitution and addition reactions. The molecular targets include enzymes and other proteins that can interact with the aldehyde group, leading to potential biological activity.

Comparison with Similar Compounds

(E)-2-Bromohex-2-enal: The (E)-isomer differs in the spatial arrangement of substituents around the double bond, leading to different reactivity and physical properties.

2-Bromohexanal: Lacks the double bond, resulting in different chemical behavior and applications.

2-Bromohex-3-enal:

Uniqueness: (Z)-2-Bromohex-2-enal is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This geometric isomerism can lead to distinct chemical and biological properties compared to its (E)-isomer and other related compounds.

Biological Activity

2-Bromo-2-hexenal, a halogenated aldehyde, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉BrO, and it features a bromo substituent at the second carbon of the hexenal chain. This structural modification influences its reactivity and biological interactions.

Biological Activity Overview

1. Induction of Stress Response Genes:

Research indicates that this compound may function similarly to other reactive short-chain leaf volatiles (RSLVs) like (E)-2-hexenal. These compounds are known to induce the expression of genes related to abiotic stress responses in plants. For instance, studies have shown that (E)-2-hexenal can upregulate heat shock proteins (HSPs) and transcription factors such as HSFA2 and DREB2A, which are crucial for plant stress tolerance .

Table 1: Induction of Stress Response Genes by RSLVs

| Compound | Induced Genes | Plant Model | Reference |

|---|---|---|---|

| (E)-2-Hexenal | HSFA2, DREB2A | Arabidopsis | |

| This compound | Unknown | TBD | TBD |

2. Effects on Insect Behavior:

In addition to its role in plant biology, this compound has shown potential as an insect repellent. Research on related compounds such as trans-2-hexenal demonstrated significant toxicity against pests like Bradysia odoriphaga, suggesting that halogenated derivatives could exhibit similar effects . The ability to disrupt pest populations could provide an alternative to traditional insecticides.

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways:

1. Heat Shock Factor Pathway:

As indicated in studies involving (E)-2-hexenal, the activation of heat shock factor pathways leads to the expression of protective proteins under stress conditions. This suggests a conserved mechanism that could also apply to this compound .

2. Reactive Oxygen Species (ROS) Production:

RSLVs are known to influence ROS levels within plant cells, which can trigger various stress response pathways. The modulation of ROS by this compound may enhance plant resilience against environmental stressors.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary data indicate that reactive aldehydes can have cytotoxic effects at high concentrations; however, further studies are necessary to evaluate the specific toxicity of this compound on human health and ecological systems .

Properties

CAS No. |

99414-76-3 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

(Z)-2-bromohex-2-enal |

InChI |

InChI=1S/C6H9BrO/c1-2-3-4-6(7)5-8/h4-5H,2-3H2,1H3/b6-4- |

InChI Key |

GZIMJOKDCKCAAQ-XQRVVYSFSA-N |

Isomeric SMILES |

CCC/C=C(/C=O)\Br |

Canonical SMILES |

CCCC=C(C=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.